Cas no 1509077-49-9 (4-Morpholinecarbonyl chloride, 2,2-dimethyl-)

4-Morpholinecarbonyl chloride, 2,2-dimethyl- 化学的及び物理的性質
名前と識別子
-
- 4-Morpholinecarbonyl chloride, 2,2-dimethyl-
- AKOS018446698
- 2,2-dimethylmorpholine-4-carbonyl chloride
- 2,2-dimethylmorpholine-4-carbonylchloride
- 1509077-49-9
- SCHEMBL21197563
- EN300-1154965
-
- インチ: 1S/C7H12ClNO2/c1-7(2)5-9(6(8)10)3-4-11-7/h3-5H2,1-2H3
- InChIKey: SAZSIALAAMRDMH-UHFFFAOYSA-N
- SMILES: C(Cl)(N1CCOC(C)(C)C1)=O
計算された属性
- 精确分子量: 177.0556563g/mol
- 同位素质量: 177.0556563g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 2
- 重原子数量: 11
- 回転可能化学結合数: 0
- 複雑さ: 170
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 29.5Ų
- XLogP3: 1
じっけんとくせい
- 密度みつど: 1.160±0.06 g/cm3(Predicted)
- Boiling Point: 263.2±29.0 °C(Predicted)
- 酸度系数(pKa): -2.08±0.40(Predicted)
4-Morpholinecarbonyl chloride, 2,2-dimethyl- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1154965-0.1g |
2,2-dimethylmorpholine-4-carbonyl chloride |
1509077-49-9 | 0.1g |
$904.0 | 2023-06-09 | ||
Enamine | EN300-1154965-0.5g |
2,2-dimethylmorpholine-4-carbonyl chloride |
1509077-49-9 | 0.5g |
$987.0 | 2023-06-09 | ||
Enamine | EN300-1154965-0.25g |
2,2-dimethylmorpholine-4-carbonyl chloride |
1509077-49-9 | 0.25g |
$946.0 | 2023-06-09 | ||
Enamine | EN300-1154965-10.0g |
2,2-dimethylmorpholine-4-carbonyl chloride |
1509077-49-9 | 10g |
$4421.0 | 2023-06-09 | ||
Enamine | EN300-1154965-2.5g |
2,2-dimethylmorpholine-4-carbonyl chloride |
1509077-49-9 | 2.5g |
$2014.0 | 2023-06-09 | ||
Enamine | EN300-1154965-5.0g |
2,2-dimethylmorpholine-4-carbonyl chloride |
1509077-49-9 | 5g |
$2981.0 | 2023-06-09 | ||
Enamine | EN300-1154965-0.05g |
2,2-dimethylmorpholine-4-carbonyl chloride |
1509077-49-9 | 0.05g |
$864.0 | 2023-06-09 | ||
Enamine | EN300-1154965-1.0g |
2,2-dimethylmorpholine-4-carbonyl chloride |
1509077-49-9 | 1g |
$1029.0 | 2023-06-09 |
4-Morpholinecarbonyl chloride, 2,2-dimethyl- 関連文献
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Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
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Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
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4. Book reviews
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Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
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7. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
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8. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
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Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420
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10. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
4-Morpholinecarbonyl chloride, 2,2-dimethyl-に関する追加情報
Introduction to 4-Morpholinecarbonyl chloride, 2,2-dimethyl- (CAS No. 1509077-49-9)
4-Morpholinecarbonyl chloride, 2,2-dimethyl-, identified by its Chemical Abstracts Service (CAS) number 1509077-49-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the class of carbonyl chlorides, which are versatile intermediates widely utilized in synthetic chemistry for the preparation of various pharmacologically active molecules. The presence of a morpholine moiety and a dimethyl substituent in its structure imparts unique reactivity and functional properties, making it a valuable building block in the development of novel therapeutic agents.
The morpholine ring is a heterocyclic aromatic structure characterized by its nitrogen atom embedded within a six-membered ring system. This nitrogen atom can participate in hydrogen bonding and exhibits basicity, which influences the compound's solubility and interaction with biological targets. In contrast, the dimethyl groups attached to the central carbon atom enhance the electrophilicity of the carbonyl group, facilitating nucleophilic addition reactions. These structural features make 4-Morpholinecarbonyl chloride, 2,2-dimethyl- particularly useful in constructing complex molecular architectures, including peptidomimetics and small-molecule inhibitors.
In recent years, there has been a surge in research focused on developing innovative strategies for drug discovery and development. Among these strategies, the use of carbonyl chlorides as key intermediates has become increasingly prominent due to their ability to undergo facile reactions with nucleophiles, leading to the formation of amides, esters, and other functional groups essential for drug design. The morpholinecarbonyl chloride moiety specifically has been explored in several high-profile studies for its role in synthesizing bioactive molecules targeting various diseases.
One notable application of 4-Morpholinecarbonyl chloride, 2,2-dimethyl- is in the synthesis of morpholine-based scaffolds that exhibit potent pharmacological activity. For instance, researchers have leveraged this compound to develop novel inhibitors of enzymes involved in cancer metabolism. A recent study published in the journal *Organic Letters* demonstrated that derivatives of 4-Morpholinecarbonyl chloride, 2,2-dimethyl- could be used to create highly selective kinase inhibitors by modifying the morpholine ring with additional functional groups. These inhibitors showed promising activity against mutant forms of kinases associated with resistance to current therapies.
The structural versatility of 4-Morpholinecarbonyl chloride, 2,2-dimethyl- also makes it a valuable tool in medicinal chemistry for exploring structure-activity relationships (SAR). By systematically varying substituents on the morpholine ring or introducing additional functional groups at different positions, chemists can fine-tune the properties of derived compounds to optimize their binding affinity and selectivity. This approach has been instrumental in designing molecules with improved pharmacokinetic profiles and reduced off-target effects.
Moreover, advancements in computational chemistry have further enhanced the utility of 4-Morpholinecarbonyl chloride, 2,2-dimethyl- as a synthetic intermediate. Molecular modeling studies have shown that this compound can be effectively incorporated into libraries of diverse compounds for high-throughput screening (HTS) applications. Such virtual screening techniques allow researchers to rapidly identify lead compounds with desired biological activities before proceeding to experimental validation. This integration of computational methods with traditional synthetic chemistry has accelerated the drug discovery process significantly.
The role of 4-Morpholinecarbonyl chloride, 2,2-dimethyl- extends beyond academic research into industrial applications as well. Pharmaceutical companies have adopted this compound as a key reagent in large-scale syntheses required for producing active pharmaceutical ingredients (APIs). Its stability under various reaction conditions and compatibility with standard synthetic protocols make it an attractive choice for industrial chemists seeking efficient and scalable routes to complex molecules.
In conclusion,4-Morpholinecarbonyl chloride, 2,2-dimethyl- (CAS No. 1509077-49-9) represents a crucial intermediate in modern synthetic chemistry with broad implications for drug development. Its unique structural features enable the synthesis of diverse bioactive molecules targeting numerous therapeutic areas. As research continues to uncover new applications for this compound,4-Morpholinecarbonyl chloride, its significance is expected to grow further within both academic and industrial settings.
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